molecular formula C29H30N2O3S2 B2616501 ethyl 2-(2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 681276-20-0

ethyl 2-(2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2616501
CAS No.: 681276-20-0
M. Wt: 518.69
InChI Key: NTYRVCNGUKKKFS-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a structurally complex molecule featuring a cyclopenta[b]thiophene core substituted with a propanamido-thio-indolyl moiety and a 3-methylbenzyl group. This compound belongs to a family of thiophene derivatives known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Its synthesis likely involves multi-step reactions, such as condensation or coupling strategies, to integrate the indole and thiophene systems.

Properties

IUPAC Name

ethyl 2-[2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O3S2/c1-4-34-29(33)26-22-12-8-14-24(22)36-28(26)30-27(32)19(3)35-25-17-31(23-13-6-5-11-21(23)25)16-20-10-7-9-18(2)15-20/h5-7,9-11,13,15,17,19H,4,8,12,14,16H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYRVCNGUKKKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=CN(C4=CC=CC=C43)CC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes an indole moiety, which is known for its biological significance. Its molecular formula is C28H30N2O2SC_{28}H_{30}N_{2}O_{2}S with a molecular weight of 466.6 g/mol. The structural components suggest potential interactions with various biological targets.

PropertyValue
Molecular FormulaC28H30N2O2SC_{28}H_{30}N_{2}O_{2}S
Molecular Weight466.6 g/mol
CAS Number852368-13-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, affecting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : It has been suggested that the compound can modulate the activity of various receptors, including G protein-coupled receptors (GPCRs), which play critical roles in cellular signaling pathways .
  • Gene Expression Alteration : There is evidence that it may influence the expression of genes associated with inflammation and cancer progression.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of related compounds, indicating that modifications in the structure can enhance efficacy. For instance, N-benzyl derivatives have shown promising results in animal models, suggesting that similar modifications could be effective for our compound .

Anticancer Properties

Research has indicated that compounds with indole structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific interactions of this compound with cancer cell lines are yet to be fully elucidated but show promise based on structural analogs .

Case Studies and Research Findings

Several studies provide insights into the biological activities of similar compounds:

  • Study on Anticonvulsant Activity :
    • Objective : To evaluate the efficacy of N-benzyl derivatives.
    • Findings : Compounds exhibited significant anticonvulsant effects with ED50 values lower than traditional treatments like phenobarbital .
  • Anticancer Activity Assessment :
    • Objective : To assess the impact on cancer cell lines.
    • Findings : Indole derivatives demonstrated cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications.

Scientific Research Applications

Biological Activities

Research has indicated that compounds related to ethyl 2-(2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate exhibit various biological activities:

Anticancer Properties

Several studies have highlighted the anticancer potential of thiophene derivatives. For instance, compounds with similar structures have shown effectiveness against multiple cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Research indicates that derivatives of the cyclopentathiophene framework possess antimicrobial properties. This compound may inhibit bacterial growth, making it a candidate for further development as an antibacterial agent .

Antioxidant Activity

Compounds in this class have demonstrated antioxidant capabilities, which can be beneficial in preventing oxidative stress-related diseases. Studies have measured the radical scavenging activity of similar compounds, suggesting potential applications in health supplements or pharmaceuticals .

Study on Anticancer Activity

A recent study evaluated the anticancer effects of a series of cyclopentathiophene derivatives, including those structurally similar to this compound. Results showed significant inhibition of tumor cell proliferation in vitro, with IC50 values indicating potent activity against specific cancer types .

Evaluation of Antimicrobial Effects

Another research project focused on testing the antimicrobial efficacy of various thiophene derivatives against Gram-positive and Gram-negative bacteria. The study found that certain derivatives exhibited substantial zones of inhibition, suggesting the potential for development into new antibacterial agents .

Comparison with Similar Compounds

Key Observations :

  • The target compound ’s indole-thioether-propanamido chain may enhance interactions with biological targets like enzymes or receptors, leveraging the indole’s π-stacking capability and the thioether’s metabolic stability .
  • In contrast, phenylthioureido analogs (e.g., ) exhibit direct antimicrobial activity due to the thiourea moiety’s ability to disrupt microbial membranes.

Physicochemical and Pharmacokinetic Properties

Comparative physicochemical data (calculated or experimental):

Property Target Compound (Inferred) Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Ethyl 2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Molecular Weight (g/mol) ~500 371.47 391.5
XLogP3 ~6.5 (estimated) 4.2 5.9
Hydrogen Bond Donors 2 2 1
Rotatable Bonds 8 5 6

Implications :

  • The target compound’s higher molecular weight and lipophilicity (XLogP3 ~6.5) suggest reduced aqueous solubility but enhanced membrane permeability compared to simpler analogs.
  • The indole and 3-methylbenzyl groups may increase metabolic stability but could pose challenges for oral bioavailability .

Bioactivity and Therapeutic Potential

While direct data on the target compound is absent, analogs provide clues:

  • Antimicrobial Activity : Thiourea-containing derivatives (e.g., ) inhibit bacterial growth via membrane disruption. The target compound’s thioether group may offer similar mechanisms but with modified selectivity.
  • Anti-Inflammatory Activity: Cyanoacrylamido-thiophenes (e.g., ) suppress COX-2 and reactive oxygen species (ROS). The indole moiety in the target compound could synergize with these pathways.

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